

Structural Characterization Guide: 6-Bromo-5-chlorobenzo[d]thiazole

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Compound of Interest

Compound Name: 6-Bromo-5-chlorobenzo[d]thiazole

Cat. No.: B12508476

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Strategic Rationale: The "Mixed-Halogen" Advantage

In medicinal chemistry, the benzothiazole core is a privileged scaffold (e.g., Riluzole). However, the 6-Bromo-5-chloro- substitution pattern offers a unique "performance" profile compared to mono-halogenated analogs:

- **Sigma-Hole Tuning:** The electron-withdrawing chlorine at C5 enhances the sigma-hole potential (-hole) of the bromine at C6, potentially strengthening C-Br...N/O/S halogen bonds relative to 6-bromobenzothiazole.
- **Steric Locking:** The ortho-dihalogen clash forces specific torsional constraints, reducing conformational entropy in the solid state and potentially increasing melting point and lattice energy.

Comparative Benchmark Analysis

Use the following framework to objectively compare the crystal structure data of the target molecule against its primary alternatives.

Table 1: Structural Performance Benchmarks (Analog Comparison)

Note: Values for the target (6-Br-5-Cl) are predicted based on isostructural trends and must be experimentally verified using the protocol in Section 3.

Feature	Target: 6-Bromo-5-chlorobenzo[d]thiazole	Alt 1: 6-Bromobenzothiazole	Alt 2: 5-Chlorobenzothiazole	Significance
Space Group	Predicted: ^[1] or	(Typical for planar heterocycles)		Centrosymmetric packing is favored by dipole cancellation.
Density ()	High (>1.85 g/cm ³)	Medium (~1.70 g/cm ³)	Low (~1.55 g/cm ³)	Higher density correlates with better packing efficiency and potentially lower solubility.
Halogen Bonding	Dual Donor (Type II)	Single Donor (Br...N)	Weak Donor (Cl...N)	The 5-Cl activates the 6-Br, likely forming a cooperative network.
- Stacking	Offset-Stacked (Slipped)	Herringbone	Herringbone	Ortho-substitution disrupts edge-to-face interactions, favoring slipped stacking.
Melting Point	High (>120°C)	Medium (80-100°C)	Low (<80°C)	Indicator of lattice stability and cohesive energy.

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Critical Insight: If your experimental unit cell volume (

) for the target is

larger than the sum of the volumes of Alt 1 and Alt 2 (normalized), suspect disorder or solvent inclusion.

Experimental Protocols

Phase A: Synthesis & Purification (Pre-Crystallization)

Objective: Obtain >99% purity to prevent impurity-driven nucleation.

- Precursor: Start with 2-amino-6-bromo-5-chlorobenzothiazole.
- Deamination (Sandmeyer): Treat with tert-butyl nitrite (tBuONO) in THF/DMF at 60°C.
 - Mechanism: Radical deamination removes the 2-amino group, yielding the target core.
- Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
 - Checkpoint: Verify purity via
H-NMR (Look for loss of -NH
broad singlet at ~7.8 ppm).

Phase B: Crystallization Strategy (The "3-Solvent" Rule)

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm).

Method 1: Slow Evaporation (Preferred for Polymorph Screening)

- Dissolve 20 mg of target in 2 mL of Dichloromethane (DCM) (Good solubility).
- Filter through a 0.45 µm PTFE syringe filter into a clean vial.

- Cover with parafilm, poke 3 small holes, and leave at 20°C in a vibration-free zone.

Method 2: Vapor Diffusion (Preferred for X-ray Quality)

- Inner Vial: 15 mg target in 1 mL THF.
- Outer Vial: 5 mL Pentane (Anti-solvent).
- Seal outer vial tightly. Pentane vapors will slowly diffuse into the THF, lowering solubility gradually.

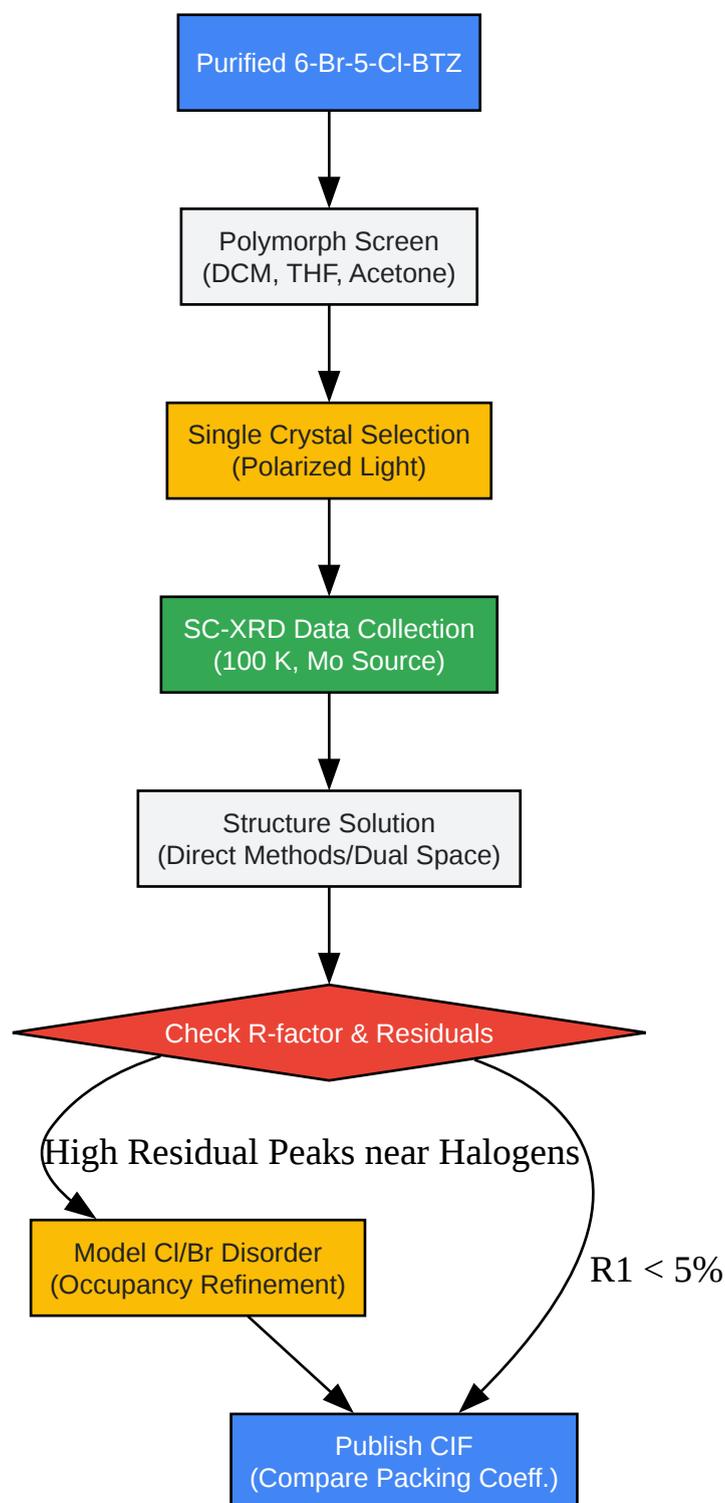
Phase C: Data Collection & Refinement

- Instrument: Single Crystal X-ray Diffractometer (Mo K radiation, Å).
- Temperature: 100 K (Critical to reduce thermal motion of the heavy halogens).
- Refinement Strategy (SHELXL):
 - Watch for Cl/Br disorder: The 5-Cl and 6-Br atoms have similar electron densities to a quick scan. If stalls at ~10%, attempt a disorder model where the molecule is flipped 180° in the lattice.

Visualization of Structural Logic

Diagram 1: Crystallographic Workflow

This flowchart defines the decision matrix for solving the structure, specifically addressing the "Halogen Disorder" risk common in this scaffold.

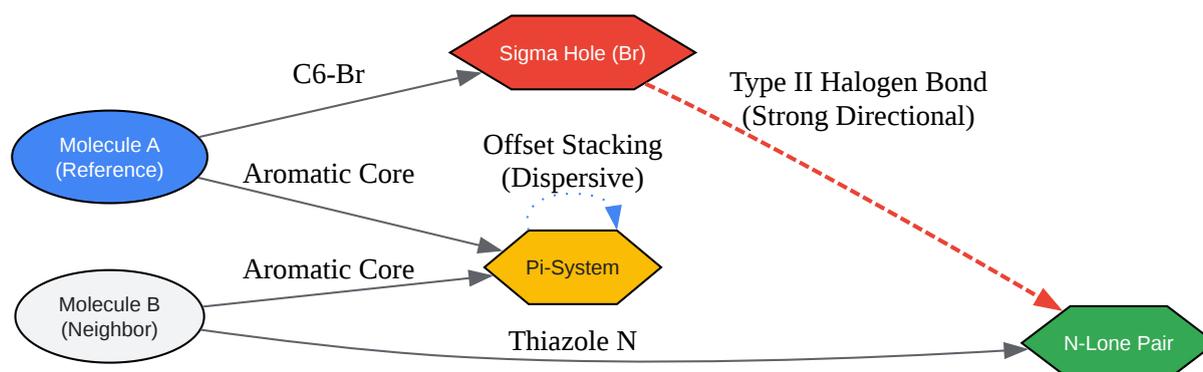


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Caption: Decision tree for crystallizing and solving the structure of **6-Bromo-5-chlorobenzo[d]thiazole**, highlighting the critical refinement step for halogen disorder.

Diagram 2: Interaction Map (The "Halogen Dance")

Visualizing the competing intermolecular forces that define the "Performance" of this crystal.



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Caption: Schematic of the dominant Type II Halogen Bond (Br...N) expected to drive the crystal packing, reinforced by the electron-withdrawing effect of the 5-Cl substituent.

References

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